Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl- is an organic compound with a complex structure that includes a benzene ring substituted with butylsulfinyl, chloromethyl, and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions. Common synthetic routes include electrophilic aromatic substitution and nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl- involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-butyl-4-methyl-
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-methyl-4-butyl-
Uniqueness
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-2,5-dimethyl- is unique due to the presence of the butylsulfinyl and chloromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
177752-92-0 |
---|---|
Molekularformel |
C14H21ClOS |
Molekulargewicht |
272.8 g/mol |
IUPAC-Name |
1-(butylsulfinylmethyl)-4-(chloromethyl)-2,5-dimethylbenzene |
InChI |
InChI=1S/C14H21ClOS/c1-4-5-6-17(16)10-14-8-11(2)13(9-15)7-12(14)3/h7-8H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
LAPNLEUECBMIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)CC1=C(C=C(C(=C1)C)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.